molecular formula C9H12N2O2 B14211613 4-Methoxybenzyl carbamimidate CAS No. 791584-73-1

4-Methoxybenzyl carbamimidate

Cat. No.: B14211613
CAS No.: 791584-73-1
M. Wt: 180.20 g/mol
InChI Key: HGCCNXAGGHERGM-UHFFFAOYSA-N
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Description

4-Methoxybenzyl carbamimidate is an organic compound known for its versatile applications in organic synthesis. It is characterized by the presence of a methoxy group attached to a benzyl ring, which is further connected to a carbamimidate functional group. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-methoxybenzyl carbamimidate typically involves the reaction of 4-methoxybenzyl chloride with cyanamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the carbamimidate group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of ultrasound has also been reported to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzyl carbamimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxybenzyl carbamate using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction of the carbamimidate group can yield 4-methoxybenzylamine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed:

Scientific Research Applications

4-Methoxybenzyl carbamimidate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 4-methoxybenzyl carbamimidate involves its ability to act as a protecting group. It forms stable intermediates with reactive functional groups, thereby preventing unwanted side reactions during synthesis. The carbamimidate group can be selectively removed under mild acidic or basic conditions, releasing the protected functional group without affecting other parts of the molecule .

Comparison with Similar Compounds

  • 4-Methoxybenzyl chloride
  • 4-Methoxybenzylamine
  • 4-Methoxybenzyl carbamate

Comparison: 4-Methoxybenzyl carbamimidate is unique due to its dual functionality as both a protecting group and a reactive intermediate. Unlike 4-methoxybenzyl chloride, which is primarily used for nucleophilic substitution reactions, this compound offers additional versatility in synthetic applications. Compared to 4-methoxybenzylamine, it provides better stability and ease of removal under mild conditions .

Properties

CAS No.

791584-73-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(4-methoxyphenyl)methyl carbamimidate

InChI

InChI=1S/C9H12N2O2/c1-12-8-4-2-7(3-5-8)6-13-9(10)11/h2-5H,6H2,1H3,(H3,10,11)

InChI Key

HGCCNXAGGHERGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=N)N

Origin of Product

United States

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